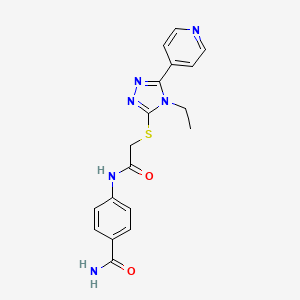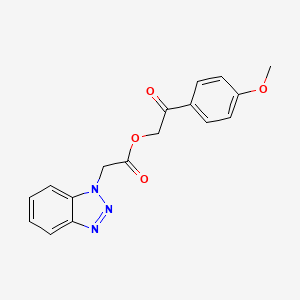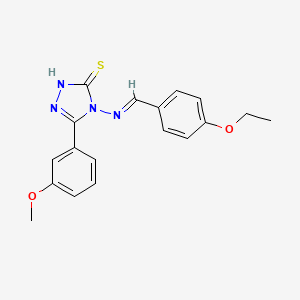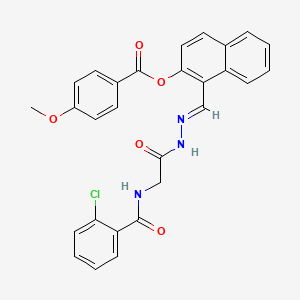![molecular formula C25H22FN5O2S B12025490 N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025490.png)
N'-[(E)-(4-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(4-fluorophényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe qui présente une combinaison de groupes fluorophényl, méthoxyphényl et méthylphényl liés à un cycle triazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N’-[(E)-(4-fluorophényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole est synthétisé par une réaction de cyclisation impliquant l’hydrazine et des aldéhydes aryliques appropriés.
Fixation du groupe sulfanyl : Le groupe sulfanyl est introduit par une réaction de substitution nucléophile.
Réaction de condensation : La dernière étape implique une réaction de condensation entre le produit intermédiaire et le 4-fluorobenzaldéhyde dans des conditions acides ou basiques pour former le composé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour garantir un rendement et une pureté élevés. Cela pourrait inclure l’utilisation de réacteurs automatisés et de systèmes à flux continu pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du groupe sulfanyl, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle triazole ou du groupe carbonyle, conduisant potentiellement à la formation d’amines ou d’alcools.
Substitution : Les cycles aromatiques du composé peuvent participer à des réactions de substitution électrophile ou nucléophile, permettant une fonctionnalisation supplémentaire.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont généralement utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants ou les agents sulfonants peuvent être utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes, tandis que la réduction peut produire des amines.
Applications de recherche scientifique
Chimie médicinale : La structure unique du composé en fait un candidat pour le développement de médicaments, en particulier en tant qu’agent antimicrobien ou anticancéreux.
Science des matériaux : Sa capacité à former des complexes stables pourrait être utile dans le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.
Recherche biologique : Le composé peut être utilisé comme sonde pour étudier diverses voies biochimiques et interactions.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes could be useful in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Mécanisme D'action
Le mécanisme d’action de N’-[(E)-(4-fluorophényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le cycle triazole peut interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. Les groupes fluorophényl et méthoxyphényl peuvent améliorer l’affinité de liaison et la spécificité du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Fluorodéschlorokétamine : Ce composé partage le groupe fluorophényl mais diffère par sa structure globale et ses propriétés pharmacologiques.
Unicité
N’-[(E)-(4-fluorophényl)méthylidène]-2-{[4-(4-méthoxyphényl)-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide se distingue par sa combinaison de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques uniques. Cela en fait un composé polyvalent pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C25H22FN5O2S |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22FN5O2S/c1-17-3-7-19(8-4-17)24-29-30-25(31(24)21-11-13-22(33-2)14-12-21)34-16-23(32)28-27-15-18-5-9-20(26)10-6-18/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
Clé InChI |
ZENNNUHSZXDSTL-JFLMPSFJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=C(C=C4)F |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-(4-Fluorobenzyl)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025411.png)

![(5E)-2-(2,4-dichlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025416.png)

![4-Tert-butyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide](/img/structure/B12025422.png)

![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12025431.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12025436.png)


![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025456.png)

![3-(4-bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12025483.png)
